3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
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Overview
Description
3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a cyclohepta[c]chromen core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorophenyl Intermediate:
Oxoethoxy Linkage Formation: The oxoethoxy group is introduced through a nucleophilic substitution reaction, where an ethoxy group is attached to the fluorophenyl intermediate.
Cyclization and Chromen Formation: The final step involves the cyclization of the intermediate to form the cyclohepta[c]chromen core. This is typically achieved through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxoethoxy linkage, converting it into an alcohol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s fluorophenyl group is of particular interest due to its potential interactions with biological macromolecules. It is used in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the oxoethoxy linkage and cyclohepta[c]chromen core contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
- **3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
- **3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Uniqueness
The uniqueness of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE lies in its fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methoxy analogs. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C23H21FO4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C23H21FO4/c1-14-21(27-13-20(25)15-7-9-16(24)10-8-15)12-11-18-17-5-3-2-4-6-19(17)23(26)28-22(14)18/h7-12H,2-6,13H2,1H3 |
InChI Key |
YIYFVUHUYAUZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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